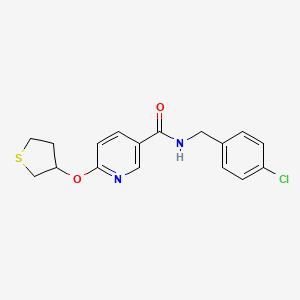![molecular formula C20H23N3O2S B2390467 N-(2,3-dimethylcyclohexyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 1212402-82-8](/img/structure/B2390467.png)
N-(2,3-dimethylcyclohexyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,3-dimethylcyclohexyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is a compound that belongs to the class of thienopyrimidines . Thienopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine scaffolds has been described using a variety of methods . The synthesis of thienopyrimidine derivatives can be achieved using two main strategies: either pyrimidine ring closure in aminothiophene derivatives or thiophene ring closure in pyrimidine derivatives .Molecular Structure Analysis
Thienopyrimidines exist in three distinct isomeric forms . They are structurally similar to adenine, the purine base that is found in both DNA and RNA .Chemical Reactions Analysis
Thienopyrimidines are known for their broad range of medical applications such as anticancer, anti-inflammatory, anti-microbial, and CNS protective agents . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .科学的研究の応用
Synthesis of Heterocyclic Compounds
Research demonstrates the versatility of thieno[2,3-d]pyrimidine derivatives in the synthesis of various heterocyclic compounds, highlighting their role as key intermediates in organic synthesis. For example, the reaction of amino-thieno[2,3-d]pyrimidine derivatives with different reagents has been explored to create a wide range of heterocyclic structures, showcasing the adaptability of these compounds in synthetic chemistry (Dyachenko et al., 2020).
Antimicrobial and Anti-inflammatory Activities
Several studies have focused on the antimicrobial and anti-inflammatory properties of thieno[2,3-d]pyrimidine derivatives. For instance, novel derivatives have been synthesized and tested for their effectiveness against various microbial strains, with some compounds showing promising results compared to standard drugs. This suggests potential applications in developing new antimicrobial agents (Kolisnyk et al., 2015).
Synthesis and Reactivity
The reactivity of thieno[2,3-d]pyrimidine derivatives under various conditions has been extensively studied, providing valuable insights into their chemical behavior and potential applications in the synthesis of more complex molecules. Such research contributes to a deeper understanding of the structural and electronic factors influencing the reactivity of these compounds (El-Gazzar et al., 2007).
Novel Synthetic Routes
Innovative synthetic routes have been developed for thieno[2,3-d]pyrimidine derivatives, demonstrating their potential in streamlining the synthesis of complex heterocyclic compounds. These methodologies not only enhance the efficiency of synthetic processes but also open new avenues for the design and discovery of biologically active molecules (Bakavoli et al., 2009).
作用機序
Target of Action
The primary target of this compound is the EZH2 enzyme . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound acts as an inhibitor of the EZH2 enzyme . It binds to the enzyme, preventing it from adding methyl groups to histones. This inhibition disrupts the normal function of EZH2, leading to changes in gene expression .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Histone methylation is a process that controls gene expression. When EZH2 is inhibited, the methylation pattern of histones is altered, leading to changes in the expression of various genes .
Result of Action
The inhibition of EZH2 by this compound leads to changes in gene expression, which can have various effects at the molecular and cellular levels . For instance, it can induce apoptosis (cell death) in certain types of cancer cells . It can also inhibit the migration of these cells, preventing them from spreading .
将来の方向性
特性
IUPAC Name |
N-(2,3-dimethylcyclohexyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-11-6-4-8-15(13(11)3)21-18(24)16-10-14-19(26-16)22-17-12(2)7-5-9-23(17)20(14)25/h5,7,9-11,13,15H,4,6,8H2,1-3H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDBOTKYKDTHSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C2=CC3=C(S2)N=C4C(=CC=CN4C3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

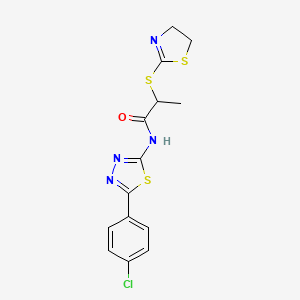

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2390391.png)

![3-(4-Methoxyphenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2390394.png)
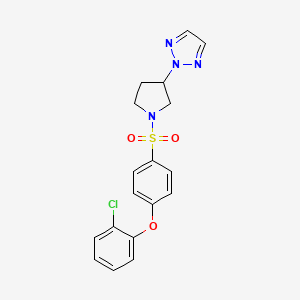
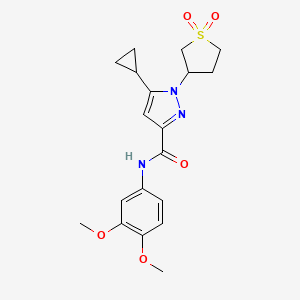
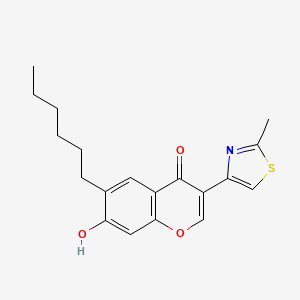

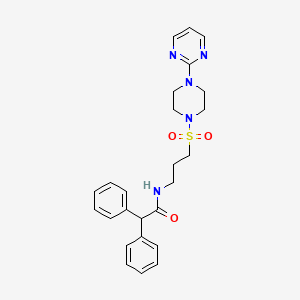
![N-(3-cyanophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2390402.png)
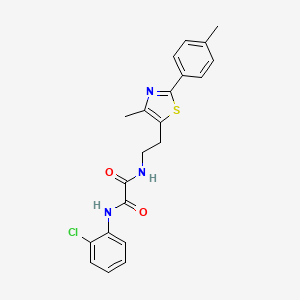
![[1-(3,5-dichlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]triazol-4-yl]-(4-methoxyphenyl)methanone](/img/structure/B2390406.png)
